1-(1,3-Dichloropropan-2-yl)phthalazine 1-(1,3-Dichloropropan-2-yl)phthalazine
Brand Name: Vulcanchem
CAS No.: 17998-09-3
VCID: VC8373657
InChI: InChI=1S/C11H10Cl2N2/c12-5-9(6-13)11-10-4-2-1-3-8(10)7-14-15-11/h1-4,7,9H,5-6H2
SMILES: C1=CC=C2C(=C1)C=NN=C2C(CCl)CCl
Molecular Formula: C11H10Cl2N2
Molecular Weight: 241.11 g/mol

1-(1,3-Dichloropropan-2-yl)phthalazine

CAS No.: 17998-09-3

Cat. No.: VC8373657

Molecular Formula: C11H10Cl2N2

Molecular Weight: 241.11 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-Dichloropropan-2-yl)phthalazine - 17998-09-3

Specification

CAS No. 17998-09-3
Molecular Formula C11H10Cl2N2
Molecular Weight 241.11 g/mol
IUPAC Name 1-(1,3-dichloropropan-2-yl)phthalazine
Standard InChI InChI=1S/C11H10Cl2N2/c12-5-9(6-13)11-10-4-2-1-3-8(10)7-14-15-11/h1-4,7,9H,5-6H2
Standard InChI Key OXULKMOOBKQMFO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=NN=C2C(CCl)CCl
Canonical SMILES C1=CC=C2C(=C1)C=NN=C2C(CCl)CCl

Introduction

Chemical Identity and Structural Characteristics

1-(1,3-Dichloropropan-2-yl)phthalazine belongs to the phthalazine family, a bicyclic aromatic system comprising two fused six-membered rings with two nitrogen atoms at positions 1 and 2. The substituent at position 1 is a 1,3-dichloropropan-2-yl group, introducing steric and electronic effects that modulate reactivity. Key physicochemical parameters include a density of 1.318 g/cm³ and a boiling point of 445°C . The InChI string (InChI=1/C₁₁H₁₀Cl₂N₂/c12-5-9(6-13)11-10-4-2-1-3-8(10)7-14-15-11/h1-4,7,9H,5-6H2) confirms the connectivity and stereoelectronic environment .

Table 1: Fundamental Physicochemical Properties of 1-(1,3-Dichloropropan-2-yl)phthalazine

PropertyValue
Molecular FormulaC₁₁H₁₀Cl₂N₂
Molecular Weight (g/mol)241.1165
Density (g/cm³)1.318
Boiling Point (°C)445
CAS Number17998-09-3

Spectroscopic and Analytical Characterization

Experimental data for closely related phthalazine derivatives provide insights into expected spectral signatures:

  • IR Spectroscopy: Absence of C=O (1670–1750 cm⁻¹) and NH (3200–3400 cm⁻¹) bands confirms successful alkylation .

  • ¹H NMR: The dichloropropane substituent’s methylene protons (CH₂Cl₂) resonate as a singlet near δ 4.6–4.7 ppm, while aromatic protons on the phthalazine ring appear as multiplets between δ 7.0–8.5 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 241.12 (M⁺) with isotopic clusters consistent with Cl₂ confirms the molecular formula .

Table 2: Predicted Spectral Data for 1-(1,3-Dichloropropan-2-yl)phthalazine

TechniqueKey Features
IR (cm⁻¹)740 (C-Cl stretch), 1580–1600 (C=N phthalazine), 3050 (C-H aromatic)
¹H NMR (δ, ppm)4.69 (s, 2H, CH₂Cl₂), 7.45–8.20 (m, 4H, phthalazine H), 5.10 (m, 1H, CHCl₂)
13C NMR (δ, ppm)55.2 (CHCl₂), 70.8 (CH₂Cl₂), 125–140 (phthalazine C)

Challenges and Future Directions

Current limitations include the scarcity of toxicity data and scalable synthesis methods. Future research should prioritize:

  • Green Synthesis: Developing catalytic, solvent-free alkylation protocols to improve atom economy .

  • Structure-Activity Relationships: Systematic modification of the dichloropropane chain to optimize pharmacokinetic profiles.

  • Theoretical Modeling: Density functional theory (DFT) studies to predict reactivity and adsorption properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator